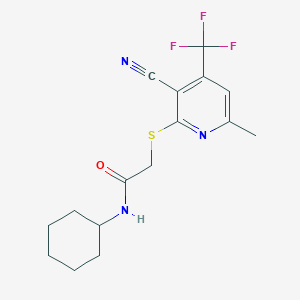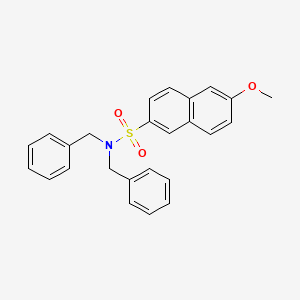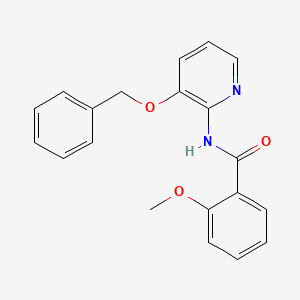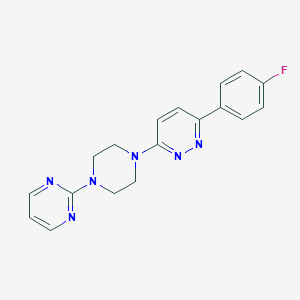
2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-cyclohexylacetamide” is a chemical compound with a molecular formula of C10H7F3N2O2S . It is available for purchase for research purposes.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCc1cc(c(C#N)c(SCC(O)=O)n1)C(F)(F)F . This indicates that the compound contains a pyridine ring with a cyano group, a methyl group, and a trifluoromethyl group attached. It also has a thioether linkage to an acetic acid moiety, which is further linked to a cyclohexyl group .
Aplicaciones Científicas De Investigación
Chemical Reactivity and Synthesis
Research into the chemical reactivity of cyanothioacetamide derivatives, including compounds similar to 2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-cyclohexylacetamide, reveals a broad spectrum of synthetic utility. These compounds are starting points for the synthesis of a wide range of functionally substituted heterocyclic compounds, such as pyrans, thiopyrans, pyridines, thiophenes, and pyrimidines. Their versatile reactivity stems from multiple reaction centers, enabling nucleophilic reactions of the methylene group, including the Thorpe reaction, Knoevenagel condensation, and Michael reaction, among others (Dyachenko, Dyachenko, & Nenajdenko, 2018).
Synthesis of Heterocycles
The synthesis of fluorine-containing heterocycles demonstrates the application of cyanothioacetamide derivatives in creating compounds with potential biological activities. These processes involve regioselective formations and various reactions leading to the synthesis of new heterocyclic frameworks. Such synthetic strategies underline the importance of these compounds in developing novel heterocycles with anticipated biological properties (Bakhite, Abdel-rahman, & Al-Taifi, 2014).
Insecticidal Applications
Another study highlights the insecticidal potential of derivatives synthesized from cyanothioacetamide. The creation of new heterocycles incorporating a thiadiazole moiety and assessing their efficacy against the cotton leafworm, Spodoptera littoralis, illustrates the compound's utility in developing agricultural chemical agents. This research points to the broader implications of such compounds in pest management and the development of novel insecticidal agents (Fadda et al., 2017).
Antitumor and Antimicrobial Activities
The exploration of cyanothioacetamide derivatives extends into the biomedical field, where novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been synthesized and investigated for their antitumor activities. Such studies reveal the potential of these compounds in contributing to the development of new therapeutic agents (Albratty, El-Sharkawy, & Alam, 2017). Additionally, the antimicrobial evaluation of novel thiohydrazonates and pyrazolo[3,4-b]pyridines derived from similar compounds showcases their potential in addressing microbial resistance, highlighting the compound's versatility in synthesizing agents with antimicrobial properties (Mekky & Sanad, 2019).
Propiedades
IUPAC Name |
2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3OS/c1-10-7-13(16(17,18)19)12(8-20)15(21-10)24-9-14(23)22-11-5-3-2-4-6-11/h7,11H,2-6,9H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXVLCLQPHLBEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NC2CCCCC2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-cyclohexylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3,5-Difluorophenyl)methyl]-6-(4-fluorophenyl)-8-oxo-6,7-dihydro-5H-imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2576243.png)


![N-cyclododecyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2576247.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2576250.png)


![N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)methanesulfonohydrazide](/img/structure/B2576255.png)


